1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea
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Description
Synthesis Analysis
The synthesis of these derivatives involves conjugating glutamic acid with 3-(1-piperazinyl)-1,2-benzisothiazole, followed by the introduction of urea or thiourea functionalities. The compounds were then characterized using analytical and spectral methods, including (1)H and (13)C NMR and Mass spectrometry. The synthesis process aims to explore the structure-activity relationship by varying the substituents on the benzisothiazole ring, which has led to the identification of compounds with significant biological activities .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using NMR and Mass spectrometry, which provided detailed information about the chemical environment of the atoms within the molecule and the molecular mass, respectively. The presence of specific substituents such as fluoro and methoxy groups was confirmed, and their positions on the benzisothiazole ring were determined to be critical for the observed biological activities. The structural analysis is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are not explicitly detailed in the abstracts provided. However, it can be inferred that the reactions likely involve the formation of urea or thiourea linkages and the conjugation of peptides to the benzisothiazole moiety. The reactivity of the fluoro and methoxy substituents may also play a role in the overall chemical behavior of these compounds, influencing their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are not directly discussed in the abstracts. However, these properties are typically influenced by the molecular structure and substituents present in the compound. The fluoro and methoxy groups, for instance, could affect the polarity, hydrogen bonding capacity, and overall molecular geometry, which in turn could impact the compounds' solubility and stability, as well as their interaction with biological targets .
Scientific Research Applications
Synthesis and Neuroprotective Properties
Research has indicated that urea and thiourea derivatives, including structures similar to 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea, have been synthesized and evaluated for their neuroprotective properties. For example, a study by Azam et al. (2009) on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives revealed significant antiparkinsonian activity in mice models. These compounds, especially those carrying methoxy groups at the 2-position of the phenyl ring, exhibited not only antiparkinsonian activity but also highlighted the neuroprotective properties through biochemical estimations from brain homogenates. This suggests a potential avenue for the treatment of Parkinson's disease and could serve as a foundation for future drug design focusing on similar structures (Azam, Ismail A. Alkskas, & M. Ahmed, 2009).
properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQCDXUPRHVUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea |
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